

# Vevorisertib In Vivo Dosing and Administration: Application Notes and Protocols

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## Compound of Interest

Compound Name: Vevorisertib trihydrochloride

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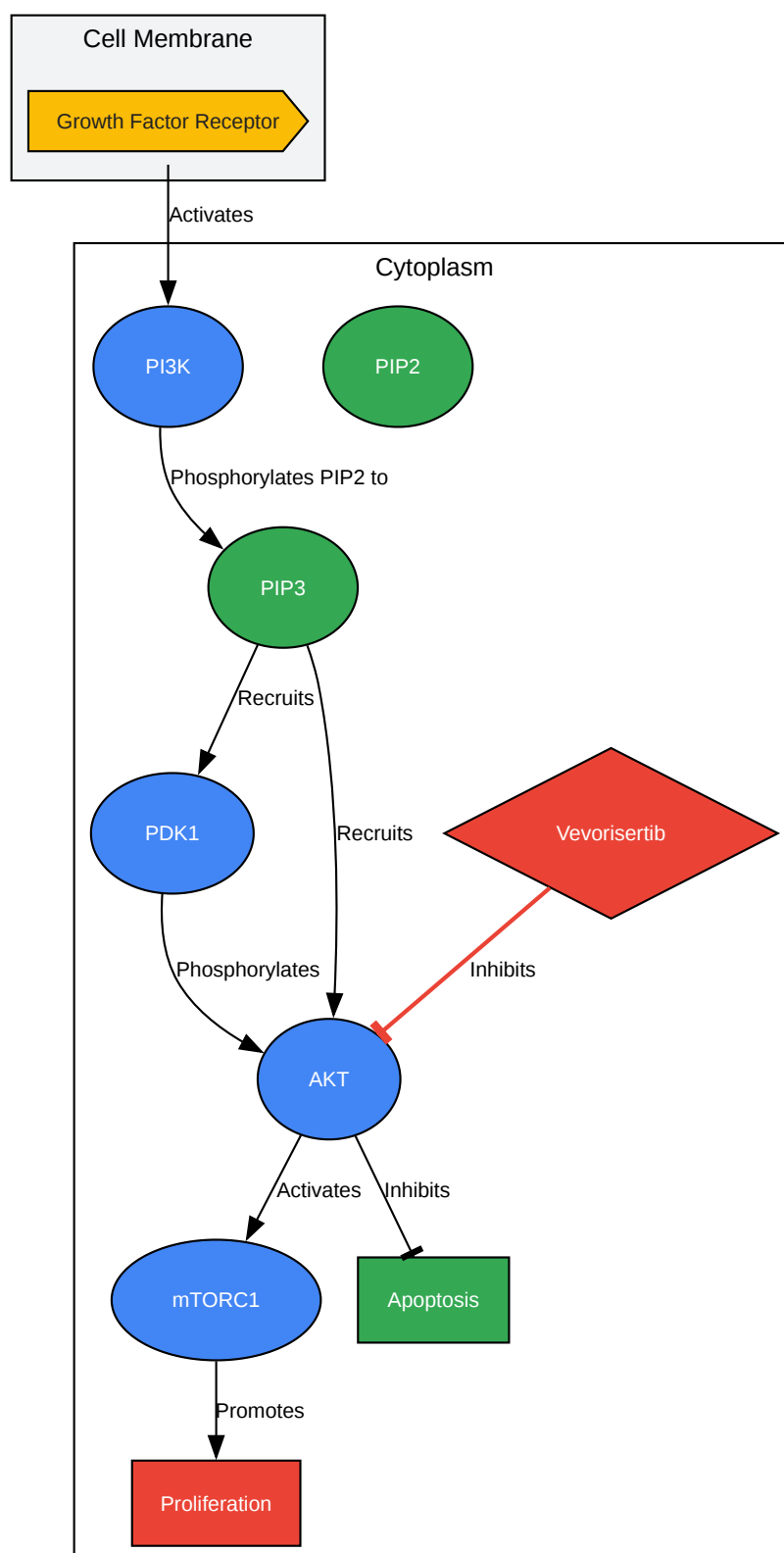
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration of Vevorisertib (also known as ARQ 751 or MK-4440), a potent and selective pan-AKT inhibitor. The following protocols and data have been compiled from preclinical and clinical studies to guide researchers in designing their in vivo experiments.

## Mechanism of Action

Vevorisertib is an orally active, allosteric inhibitor of the serine/threonine kinase AKT (protein kinase B), targeting all three isoforms (AKT1, AKT2, and AKT3).<sup>[1][2][3]</sup> It also demonstrates potent inhibition of the AKT1-E17K mutant.<sup>[2][3]</sup> By blocking the PI3K/AKT/mTOR signaling pathway, Vevorisertib can inhibit cell proliferation and induce apoptosis in cancer cells with activating mutations in this pathway.

## Vevorisertib Signaling Pathway



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Caption: Vevorisertib inhibits the PI3K/AKT/mTOR signaling pathway.

## Preclinical In Vivo Dosing and Administration

Vevorisertib has demonstrated anti-tumor activity in various preclinical animal models. The administration route is typically oral gavage.

### Murine Xenograft Models

In an endometrial patient-derived xenograft (PDX) model with an AKT1-E17K mutation, Vevorisertib showed dose-dependent anti-tumor activity.[\[1\]](#)

Parameter	Details
Animal Model	Athymic nude mice with subcutaneously implanted AKT1-E17K mutant endometrial PDX
Dose Range	10-120 mg/kg <a href="#">[1]</a>
Specific Doses Tested	25, 50, and 75 mg/kg <a href="#">[2]</a>
Administration Route	Oral (p.o.) <a href="#">[2]</a>
Dosing Schedule	5 consecutive days of dosing followed by a 4-day break ("5 days on, 4 days off") for 20 days <a href="#">[2]</a>
Reported Efficacy	Potent tumor growth inhibition of 68%, 78%, and 98% at 25, 50, and 75 mg/kg, respectively <a href="#">[2]</a>
Pharmacokinetics	Plasma half-life of 4 to 5 hours with no tissue accumulation <a href="#">[1]</a>

### Rat Models of Hepatocellular Carcinoma

In a diethylnitrosamine (DEN)-induced cirrhotic rat model of hepatocellular carcinoma (HCC), Vevorisertib was effective both as a single agent and in combination with sorafenib.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Parameter	Details
Animal Model	Diethylnitrosamine (DEN)-induced cirrhotic Fischer 344 male rats with HCC[5][6][7]
Dose	10 mg/kg/day[5][6]
Administration Route	Oral gavage[5][6]
Dosing Schedule	Intermittent schedule of 5 consecutive days of treatment followed by a 9-day break ("5 days on, 9 days off"), repeated for a total of 15 days of treatment over six weeks[5][6][7]
Reported Efficacy	Significantly reduced tumor size, number, and cell proliferation as a single agent and in combination with sorafenib.[4][5][6][7] Also showed improvement in liver fibrosis.[4][5][7]

## Clinical Dosing and Administration

A first-in-human Phase 1b study (NCT02761694) evaluated the safety and efficacy of Vevorisertib in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[8]  
[9]

## Monotherapy

Parameter	Details
Patient Population	Advanced or recurrent solid tumors with PIK3CA/AKT/PTEN mutations[8]
Dose Range	5-100 mg[8]
Administration Route	Oral[10]
Dosing Schedules	Once daily (QD) or every other day (QOD)[10]
Specific Doses Tested	5 mg QD, 20 mg QD, 25 mg QOD, 50 mg QD, 75 mg QD[10]
Pharmacokinetics	Elimination half-life ranged from 8.8 to 19.3 hours[8]
Efficacy	Objective response rate of 5% (three partial responses)[8]

## Combination Therapy

Combination Agent	Vevorisertib Dose	Administration
Paclitaxel	Not specified in detail, part of dose-escalation	Vevorisertib orally, Paclitaxel at 80 mg/m <sup>2</sup> [8]
Fulvestrant	50 mg or 75 mg orally QD[10]	Vevorisertib orally, Fulvestrant at 500 mg IM[8][10]

## Experimental Protocols

### Preparation of Vevorisertib for In Vivo Administration

#### 1. Formulation from Powder:

- Vehicle Selection: The choice of vehicle depends on the experimental design and animal model.
  - For oral gavage in rats (HCC model): Vevorisertib was dissolved in a 0.01 M phosphoric acid solution to a concentration of 10 mg/mL. The final pH of the solution was 2.25 ± 0.15.

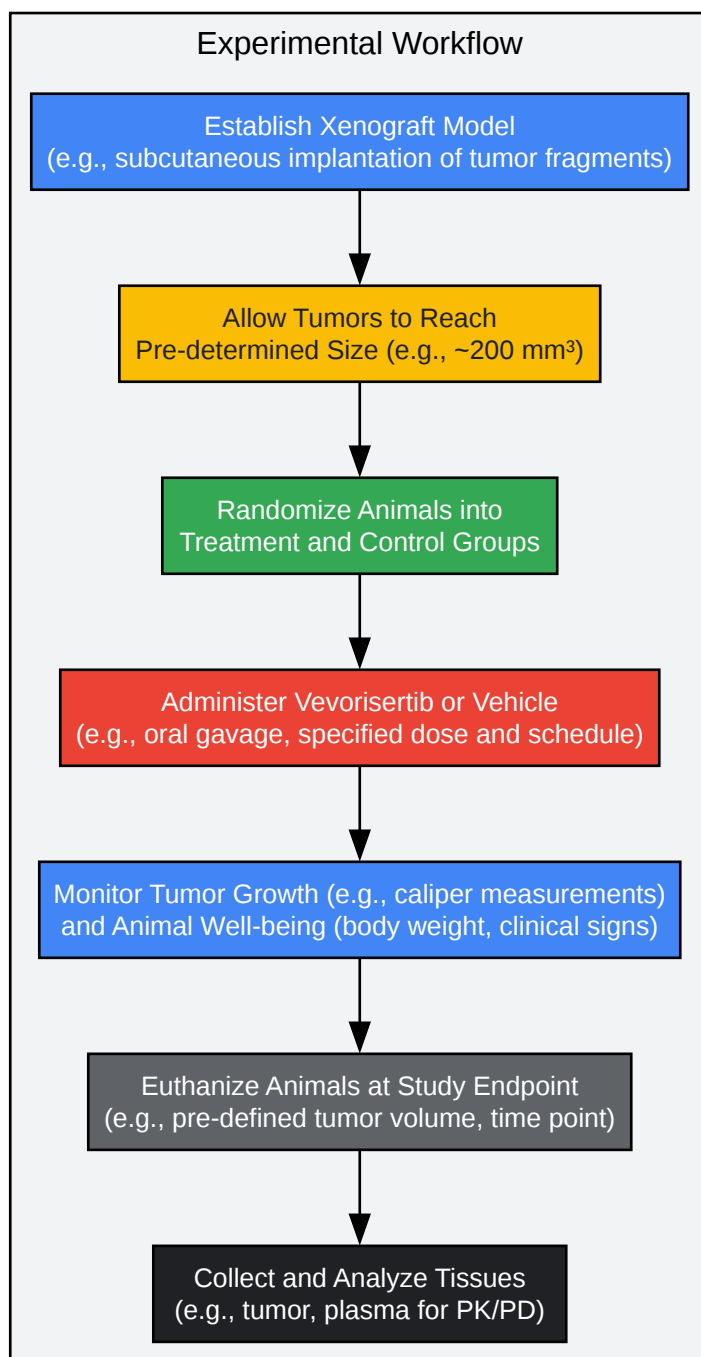
[5][6]

- General oral administration: A homogeneous suspension can be prepared in Carboxymethylcellulose sodium (CMC-Na) at a concentration of  $\geq 5$  mg/mL.[3]
- Alternative for oral administration: Prepare a stock solution in DMSO (e.g., 6.7 mg/mL). For the working solution, dilute the DMSO stock with vehicles such as corn oil or 20% SBE- $\beta$ -CD in saline.[1] It is recommended to prepare the working solution fresh on the day of use.[1]

## 2. Storage:

- Stock solutions: Store at  $-80^{\circ}\text{C}$  for up to 6 months or  $-20^{\circ}\text{C}$  for up to 1 month.[1]

## In Vivo Experimental Workflow: Murine Xenograft Model



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Caption: A typical workflow for an in vivo xenograft study.

Protocol for DEN-Induced HCC Rat Model:

- Induction of HCC: Six-week-old Fischer 344 male rats are treated with weekly intraperitoneal injections of diethylnitrosamine (DEN) for 14 weeks to induce cirrhosis and fully developed HCC.[4][6][7]
- Animal Randomization: After 14 weeks, randomize the rats into treatment groups (e.g., vehicle control, Vevorisertib, sorafenib, combination).[5][6]
- Treatment Administration:
  - Prepare Vevorisertib at 10 mg/mL in 0.01 M phosphoric acid solution.[5][6]
  - Administer Vevorisertib via daily oral gavage at 10 mg/kg for 5 consecutive days, followed by a 9-day treatment-free period. Repeat this cycle for the duration of the study (e.g., 6 weeks).[5][6]
  - For combination studies, co-administer other agents as per their established protocols. For example, sorafenib can be given continuously at 10 mg/kg/day.[5][6]
- Monitoring and Analysis:
  - Monitor tumor progression using imaging techniques such as MRI.[4][7]
  - At the end of the treatment period, euthanize the animals and collect tissues for analysis (e.g., tumor size and number assessment, histology for fibrosis, and molecular analysis for target engagement).[4][5]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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